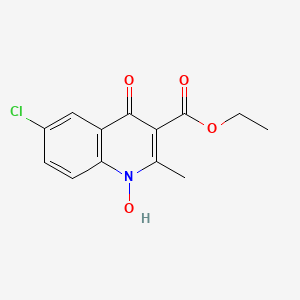
ethyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate, also known as ethyl 6-chloro-1-hydroxy-2-methyl-4-oxoquinoline-3-carboxylate, is a synthetic compound that belongs to the quinolone family. It has been widely studied for its potential applications in medicinal chemistry, particularly in the development of new antibiotics and anticancer agents. In
科学的研究の応用
Ethyl 6-chloro-1-hydroxy-2-methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It has also been found to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
作用機序
The mechanism of action of ethyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate 6-chloro-1-hydroxy-2-mthis compound-4-oxo-1,4-dihydro-3-quinolinecarboxylate is not fully understood. It is believed to inhibit bacterial DNA synthesis by binding to the DNA gyrase enzyme, which is essential for bacterial DNA replication. It is also thought to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects
Ethyl 6-chloro-1-hydroxy-2-mthis compound-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been found to reduce bacterial growth and biofilm formation, as well as inhibit cancer cell proliferation and induce cell cycle arrest. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using ethyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate 6-chloro-1-hydroxy-2-mthis compound-4-oxo-1,4-dihydro-3-quinolinecarboxylate in lab experiments is its broad-spectrum antibacterial activity, which makes it a potentially useful tool for studying bacterial infections. Its anticancer activity also makes it a promising candidate for cancer research. However, its potential toxicity and limited solubility in aqueous solutions may pose challenges for some experiments.
将来の方向性
There are many potential future directions for research on ethyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate 6-chloro-1-hydroxy-2-mthis compound-4-oxo-1,4-dihydro-3-quinolinecarboxylate. One area of focus could be the development of new derivatives with enhanced antibacterial or anticancer activity. Another area of interest could be the investigation of its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease or neurodegenerative disorders. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential drug targets.
合成法
Ethyl 6-chloro-1-hydroxy-2-methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate-4-oxo-1,4-dihydro-3-quinolinecarboxylate can be synthesized through a multistep process from commercially available starting materials. One of the most common synthesis methods involves the condensation of 2-amino-4-chloro-6-methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylatepyridine with this compound acetoacetate in the presence of a base, followed by cyclization and chlorination to yield the final product.
特性
IUPAC Name |
ethyl 6-chloro-1-hydroxy-2-methyl-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-3-19-13(17)11-7(2)15(18)10-5-4-8(14)6-9(10)12(11)16/h4-6,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPVXHKSSIFFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1=O)C=C(C=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]-4-piperidinyl}methanesulfonamide](/img/structure/B5341201.png)

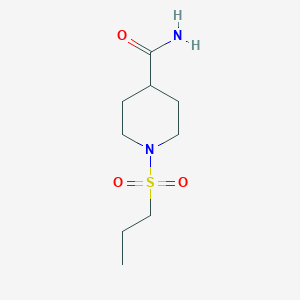
![1-{4-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5341223.png)
![N-{3-[(4-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5341227.png)
![N-[(5-chloro-1-benzothien-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5341235.png)
![3-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5341239.png)
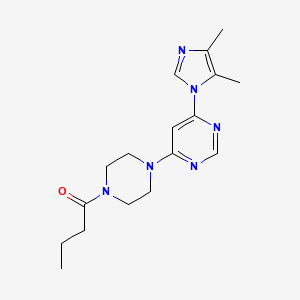
![2-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride](/img/structure/B5341246.png)
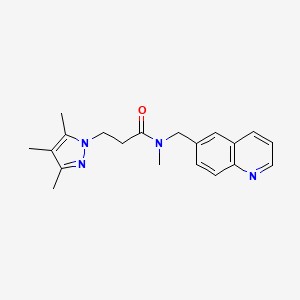
![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5341268.png)
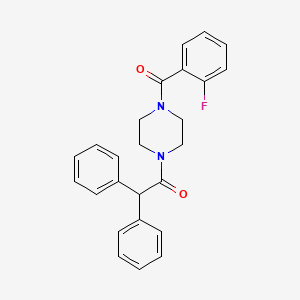
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5341285.png)
![4-[(2-chlorobenzyl)oxy]-N-4H-1,2,4-triazol-3-ylbenzamide](/img/structure/B5341292.png)